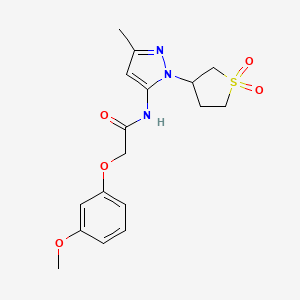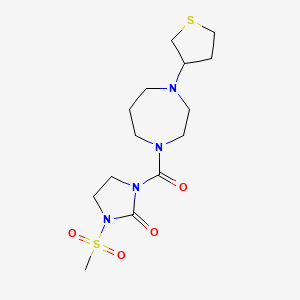
1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one is a synthetic chemical compound known for its diverse applications across various scientific domains. This compound incorporates several functional groups, resulting in complex interactions and unique chemical behaviors.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : Common starting materials include imidazolidin-2-one and suitable derivatives of 1,4-diazepane.
Key Reactions: : The synthesis typically involves multiple steps including alkylation, sulfonylation, and acylation.
Reaction Conditions: : Standard reaction conditions might involve controlled temperatures, use of specific catalysts, and careful pH management to ensure desired outcomes.
Industrial Production Methods
Scale-Up: : For large-scale industrial production, the process involves optimized reaction conditions to ensure high yield and purity.
Continuous Flow Techniques: : Adoption of continuous flow reactors may enhance efficiency and safety in producing this compound at scale.
化学反应分析
Types of Reactions
1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one undergoes various reactions such as:
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Undergoes reduction reactions to form amines or alcohols.
Substitution: : Participates in substitution reactions primarily at the nitrogen atoms of the diazepane ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Often utilizes hydrogen gas with a palladium catalyst.
Substitution: : Utilizes alkyl halides or other suitable electrophiles.
Major Products
Oxidation: : Yields products such as sulfoxides.
Reduction: : Yields amines or other reduced derivatives.
Substitution: : Produces alkylated derivatives.
科学研究应用
Chemistry
Catalysis: : Utilized as a ligand in coordination chemistry for catalysis.
Biology
Drug Design: : Investigated for its potential in the development of therapeutic agents due to its diverse functional groups.
Medicine
Pharmacology: : Studied for its bioactive properties which may influence various physiological pathways.
Industry
Material Science: : Explored for its potential use in the development of advanced materials due to its unique chemical structure.
作用机制
The effects of 1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one are mediated through interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The precise mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Comparison
Compared to other similar compounds, 1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one offers unique properties due to the presence of both sulfonyl and diazepane groups.
Similar Compounds
1,4-Diazepane derivatives: : Known for their pharmacological applications.
Sulfonyl imidazolidinones: : Investigated for their use in materials science and medicinal chemistry.
This compound's distinctive structure opens up a plethora of possibilities for its application in scientific research and industrial processes.
属性
IUPAC Name |
1-methylsulfonyl-3-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4S2/c1-24(21,22)18-9-8-17(14(18)20)13(19)16-5-2-4-15(6-7-16)12-3-10-23-11-12/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXGSZGWPFGKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
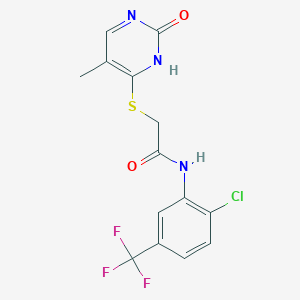
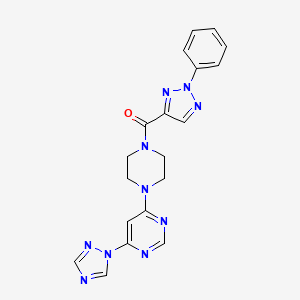
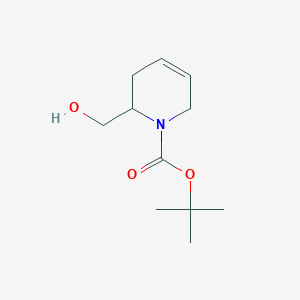
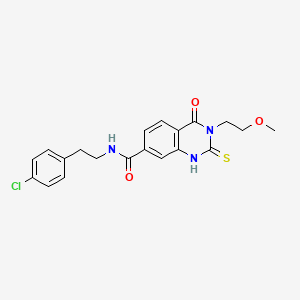
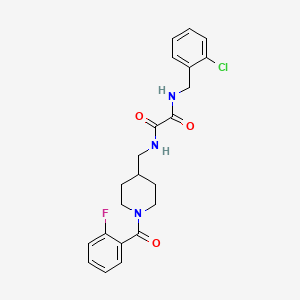
![(4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2988931.png)
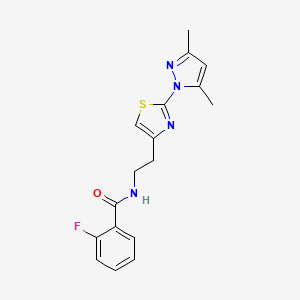
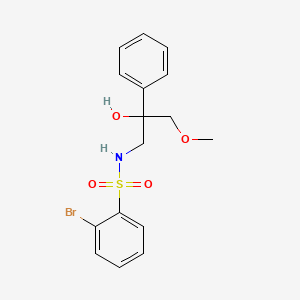
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2988936.png)
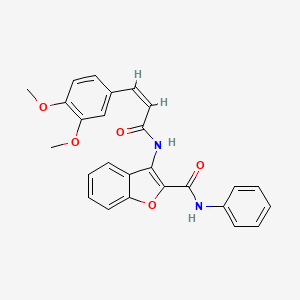
![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988938.png)
![N-[3-(dimethylamino)propyl]-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2988940.png)
![Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988941.png)
